An In-Depth Technical Guide to (R)-3,3-difluorocyclopentanamine Hydrochloride: A Core Moiety in Modern Drug Discovery
An In-Depth Technical Guide to (R)-3,3-difluorocyclopentanamine Hydrochloride: A Core Moiety in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical and physical properties of (R)-3,3-difluorocyclopentanamine hydrochloride. We will delve into the strategic importance of this building block, its synthesis, analytical characterization, and the profound impact of its unique structural features on the pharmacological profiles of next-generation therapeutics.
Introduction: The Strategic Value of Gem-Difluorination in Scaffolds
In contemporary medicinal chemistry, the incorporation of fluorine into lead compounds is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. The introduction of a geminal difluoro group, as seen in (R)-3,3-difluorocyclopentanamine, offers a sophisticated method to modulate a molecule's electronics, conformation, and metabolic stability. This specific building block has gained prominence, most notably for its incorporation into targeted therapies such as Janus kinase (JAK) inhibitors.[1] The difluorination at a non-reacting position provides a powerful tool to fine-tune molecular properties without altering the core pharmacophore's binding interactions. This guide provides the core technical data and contextual insights necessary to effectively leverage this valuable synthetic intermediate.
Molecular Identity and Structural Characteristics
(R)-3,3-difluorocyclopentanamine hydrochloride is a chiral, saturated carbocyclic amine salt. The key structural features are the five-membered cyclopentyl ring, a chiral amine at the C1 position, and a geminal difluoro group at the C3 position.
Caption: 2D Structure of (R)-3,3-difluorocyclopentanamine hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1117936-64-7 | J&K Scientific[2] |
| IUPAC Name | (1R)-3,3-difluorocyclopentan-1-amine hydrochloride | Fluorochem[3] |
| Molecular Formula | C₅H₁₀ClF₂N | PubChem[4] |
| Molecular Weight | 157.59 g/mol | Fluorochem, PubChem[3][4] |
| InChI Key | IIUHMNFTPGBLCX-PGMHMLKASA-N | Fluorochem, J&K Scientific[2][3] |
| Canonical SMILES | Cl.N[C@@H]1CCC(F)(F)C1 | Fluorochem[3] |
Physicochemical Properties: The Impact of Strategic Difluorination
The introduction of two fluorine atoms at the C3 position dramatically alters the physicochemical properties of the cyclopentanamine scaffold compared to its non-fluorinated analog. These changes are central to its utility in drug design.
Table 2: Comparison of Physicochemical Properties
| Property | Cyclopentanamine | (R)-3,3-difluorocyclopentanamine (free base) | Impact of Difluorination & Rationale |
|---|---|---|---|
| Molecular Weight | 85.15 g/mol | 121.13 g/mol [5] | Increased molecular weight. |
| pKa | ~10.55 | ~7.15 (estimated)[1] | Significant reduction in basicity. The two fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bond framework, decreasing the electron density on the nitrogen atom and lowering its basicity (pKa of the conjugate acid). |
| Calculated logP | 0.83 | 0.9[5] | Slight increase in lipophilicity. While fluorine is highly electronegative, its small size means the increase in surface area and the masking of the underlying carbon framework can lead to a net increase in lipophilicity. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų[4][5] | No change. The TPSA is primarily defined by the amine group, which is unaffected by the remote difluorination. |
The most significant consequence of difluorination is the substantial drop in pKa. For orally administered drugs, a lower pKa can be highly advantageous. A pKa around 7.15 means the amine will exist as a mixture of ionized and neutral forms at physiological pH (7.4), which can improve cell membrane permeability and oral bioavailability while reducing potential off-target effects associated with highly basic amines, such as hERG channel interactions.
Synthesis and Purification
The synthesis of chiral difluorinated compounds requires a robust and stereoselective methodology. While multiple proprietary routes exist, a common academic approach involves the fluorination of a ketone precursor followed by stereoselective amination.
Caption: Generalized synthetic workflow for the target compound.
Representative Synthetic Protocol
The following protocol is a generalized representation and should be adapted based on specific laboratory conditions and precursor availability. A related synthesis for a cyclobutane analog highlights the key chemical transformations.[6]
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Fluorination: 3-Oxocyclopentanecarboxylic acid is esterified and then subjected to fluorination using a suitable agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to yield the 3,3-difluoro ketone intermediate. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures.
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Stereoselective Amination: The resulting 3,3-difluorocyclopentanone undergoes reductive amination. To achieve the desired (R)-stereochemistry, a chiral auxiliary or a chiral catalyst is employed with a nitrogen source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
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Deprotection (if necessary): If a protecting group was used for the amine, it is removed under appropriate conditions (e.g., acid-labile Boc group or hydrogenolysis for a Cbz group).
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Salt Formation and Purification: The resulting free base, (R)-3,3-difluorocyclopentanamine, is dissolved in a suitable solvent such as isopropanol or diethyl ether. A solution of hydrochloric acid in an organic solvent is added stoichiometrically. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product with high purity.
Trustworthiness through Validation: Each step requires in-process controls. The fluorination reaction progress is monitored by TLC or GC-MS. The enantiomeric excess of the chiral amine is determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Spectroscopic and Analytical Characterization
Definitive characterization is essential for confirming the structure and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be complex due to proton-proton and proton-fluorine coupling. The proton at C1 (the CH-N group) will appear as a complex multiplet. The protons on the cyclopentyl ring will resonate in the aliphatic region, with significant splitting patterns due to geminal, vicinal, and long-range H-F coupling.
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¹³C NMR: The carbon spectrum will show five distinct signals for the cyclopentyl ring. The C3 carbon directly attached to the two fluorine atoms will appear as a characteristic triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant. The adjacent carbons (C2 and C4) will show smaller two-bond C-F coupling (²JCF).
-
¹⁹F NMR: The fluorine NMR is the simplest and most diagnostic. As the two fluorine atoms are chemically equivalent, they are expected to produce a single resonance. This signal will be split into a multiplet by the adjacent protons on C2 and C4.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[7]
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion (Free Base): [M+H]⁺ = 122.0771 m/z.
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Calculated Exact Mass (Free Base): 121.0703 Da.[5]
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small neutral molecules. The specific pattern provides a fingerprint for structural confirmation.
Table 3: Summary of Expected Analytical Data
| Analysis | Expected Results |
|---|---|
| Appearance | White to off-white solid |
| ¹H NMR | Complex multiplets in the aliphatic region (1.5 - 4.0 ppm), characteristic splitting due to H-F coupling. |
| ¹³C NMR | 5 signals; C3 as a triplet with large ¹JCF. |
| ¹⁹F NMR | One multiplet resonance. |
| HRMS (ESI+) | [M+H]⁺ for C₅H₉F₂N at m/z 122.0771 ± 5 ppm. |
| Purity (HPLC) | Typically >97%[3] |
Applications in Medicinal Chemistry and Drug Development
The primary value of (R)-3,3-difluorocyclopentanamine hydrochloride lies in its role as a bioisosteric replacement for other cyclic amines, such as cyclopentanamine or pyrrolidine, in drug candidates.
Caption: Causality chain from structural modification to therapeutic benefit.
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Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a geminal difluoro group at the C3 position effectively blocks potential metabolic oxidation at that site, which can be a soft spot in non-fluorinated analogs. This leads to increased metabolic stability and a longer drug half-life.[1]
-
pKa Modulation: As detailed previously, the lowered basicity is a critical feature. This reduces the likelihood of the compound being trapped in acidic lysosomes and can improve the overall absorption and distribution profile.[1]
-
Conformational Control: The bulky fluorine atoms can restrict the conformational flexibility of the cyclopentyl ring, potentially locking the molecule into a more bioactive conformation for its target receptor, thereby increasing potency and selectivity.
A prime example of its successful application is in the development of ritlecitinib , a covalent inhibitor of JAK3 and TEC family kinases. The (R)-3,3-difluorocyclopentanamine moiety is a key part of the molecule, contributing to its optimized pharmacokinetic profile and clinical efficacy.[1]
Safety, Handling, and Storage
As a research chemical, (R)-3,3-difluorocyclopentanamine hydrochloride must be handled with appropriate precautions.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(R)-3,3-difluorocyclopentanamine hydrochloride is more than just a building block; it is an enabling tool for overcoming common challenges in drug discovery. Its defining features—a strategically reduced pKa and a metabolically robust scaffold—provide medicinal chemists with a reliable method to enhance the drug-like properties of complex molecules. A thorough understanding of its synthesis, analytical profile, and the physicochemical rationale for its use is crucial for any research program aiming to develop safer and more effective targeted therapies.
References
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PubChem. 3,3-Difluorocyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (R)-3,3-difluorocyclopentanamine. National Center for Biotechnology Information. [Link]
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Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. [Link]
- Google Patents.
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